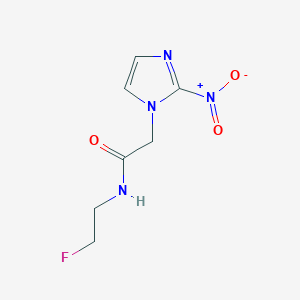
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Descripción general
Descripción
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is a chemical compound with the molecular formula C8H13N3O . It is a member of the 1,3,4-oxadiazole family, a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . The yield of the synthesized compound was reported to be 92% .Molecular Structure Analysis
The molecular structure of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine can be confirmed through various spectral techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, have been shown to undergo various chemical reactions, making them important for molecule planning due to their privileged structure with enormous biological potential .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine can be determined through various techniques. For instance, its melting point was reported to be between 115–117 °C . Further analysis can be conducted through FT-IR, 1H NMR, 13C NMR, and LC–MS .Aplicaciones Científicas De Investigación
Antibacterial Properties
Synthesis and Antibacterial Activity : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, closely related to the compound , have been synthesized and shown to exhibit moderate to significant antibacterial activity (Khalid et al., 2016).
Antimicrobial and Biological Activities : Synthesized 1,3,4-oxadiazole derivatives, including those with a piperidine ring, demonstrated strong antimicrobial activity. A structure-activity study revealed the potential of these compounds in antimicrobial applications (Krolenko et al., 2016).
Antibacterial and Antifungal Potency : A series of 1,3,4-oxadiazoles with piperidine derivatives were synthesized and evaluated for their antimicrobial activity. They showed significant antibacterial activity and moderate antifungal activity (Vankadari et al., 2013).
Antiproliferative and Anticancer Properties
Tubulin Inhibition and Antiproliferative Agents : A new class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was discovered, acting as antiproliferative agents and tubulin inhibitors. These compounds showed potential in leukemia cell line treatment (Krasavin et al., 2014).
Promising Anticancer Agents : Novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents. Certain compounds in this series demonstrated strong anticancer properties (Rehman et al., 2018).
Direcciones Futuras
The development of novel 1,3,4-oxadiazole-based drugs, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, is an active area of research due to their wide variety of biological activities, particularly for cancer treatment . Future research could focus on structural modifications to ensure high cytotoxicity towards malignant cells while reducing toxicity towards normal cells .
Propiedades
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHQWJALQCSBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597542 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |
CAS RN |
161609-79-6 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)









![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B176353.png)
